

A Comparative Guide to the Off-Target Kinase Profile of AG 555

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	AG 555	
Cat. No.:	B133566	Get Quote

For researchers and professionals in drug development, understanding the selectivity of kinase inhibitors is paramount. While a compound may be designed to target a specific kinase, its interaction with other kinases—known as off-target effects—can lead to unforeseen biological consequences and potential toxicities. This guide provides a comparative overview of the kinase inhibitor **AG 555**, with a focus on its off-target profile in the context of other well-characterized kinase inhibitors.

AG 555, also known as Tyrphostin AG 555, is recognized as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR)[1][2][3][4]. It also demonstrates inhibitory activity against Cyclin-dependent kinase 2 (Cdk2)[1]. This dual activity suggests a potential for broader cellular effects beyond EGFR inhibition alone. To contextualize its selectivity, this guide presents a hypothetical off-target kinase profile for AG 555 alongside established data for other representative kinase inhibitors.

Disclaimer: The off-target kinase profiling data for **AG 555** presented in this guide is hypothetical and constructed based on its known primary targets (EGFR and Cdk2) for illustrative and comparative purposes. Comprehensive experimental kinase profiling data for **AG 555** is not publicly available at the time of this publication. The comparative data for other inhibitors is representative of typical results from large-scale kinase profiling assays.

Quantitative Comparison of Kinase Inhibitor Selectivity

The following table summarizes the inhibitory activity of **AG 555** and a selection of other kinase inhibitors against a panel of representative kinases. The data is presented as the percentage of



inhibition at a concentration of 1 μ M. Lower percentages indicate higher selectivity for the primary target(s).

Kinase Target	AG 555 (Hypothetical)	Gefitinib (EGFR Inhibitor)	Roscovitine (Cdk2 Inhibitor)	Dasatinib (Multi-kinase Inhibitor)
EGFR	>95%	>95%	<10%	>90%
Cdk2	>90%	<10%	>95%	>80%
ErbB2	50-70%	30-50%	<10%	>90%
ABL1	<10%	<10%	<10%	>95%
SRC	<10%	<10%	10-30%	>95%
VEGFR2	<10%	<10%	<10%	>70%
PDGFRβ	<10%	<10%	<10%	>80%
ρ38α (ΜΑΡΚ14)	<10%	<10%	20-40%	>60%
JNK1 (MAPK8)	<10%	<10%	10-30%	>50%
ROCK1	<10%	<10%	<10%	>40%

Data for Gefitinib, Roscovitine, and Dasatinib are representative values from publicly available kinase profiling databases.

This table illustrates that a highly selective inhibitor like Gefitinib primarily targets EGFR with minimal off-target activity. In contrast, a broader spectrum inhibitor like Dasatinib affects multiple kinases. The hypothetical profile for **AG 555** suggests a focused activity on EGFR and Cdk2, with some potential for cross-reactivity with the related ErbB2 kinase.

Experimental Protocols

To ensure the reproducibility and validity of kinase profiling studies, detailed and standardized experimental protocols are essential. Below are methodologies for conducting in vitro biochemical kinase assays to determine inhibitor selectivity.



In Vitro Biochemical Kinase Profiling Assay

This protocol outlines a common method for assessing the inhibitory activity of a compound against a panel of purified kinases.

- 1. Reagents and Materials:
- Purified recombinant kinases
- Specific peptide or protein substrates for each kinase
- Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- ATP solution (at a concentration close to the K_m for each kinase)
- Test compound (e.g., AG 555) dissolved in DMSO
- [y-33P]ATP for radiometric detection or appropriate reagents for fluorescence/luminescencebased detection
- 96-well or 384-well assay plates
- Phosphocellulose filter mats or other capture media (for radiometric assays)
- Scintillation counter or microplate reader
- 2. Assay Procedure:
- Prepare serial dilutions of the test compound in DMSO.
- In the assay plate, add the kinase reaction buffer.
- Add the test compound to the appropriate wells. Include a DMSO-only control (vehicle) and a
 positive control inhibitor.
- Add the specific substrate and the kinase to each well.

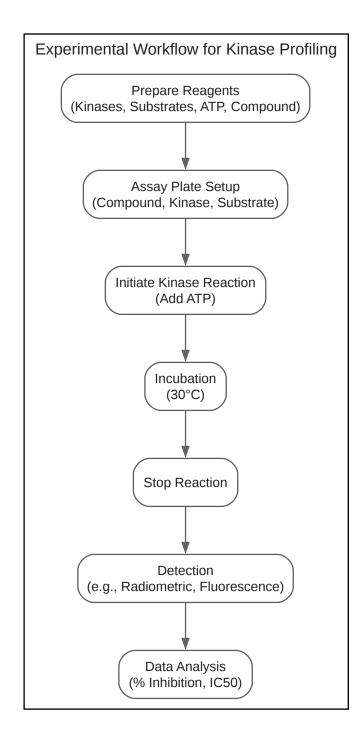


- Initiate the kinase reaction by adding the ATP solution containing a tracer amount of [γ³³P]ATP.
- Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
- Stop the reaction by adding a stop solution (e.g., phosphoric acid).
- Spot the reaction mixture onto a phosphocellulose filter mat.
- Wash the filter mat extensively to remove unincorporated [y-33P]ATP.
- Allow the filter mat to dry, and then measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the DMSO control.

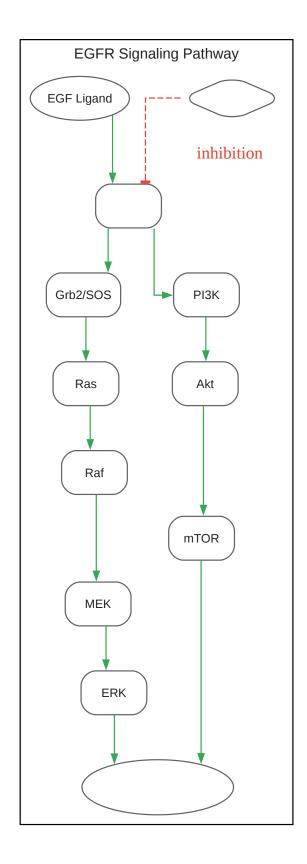
Visualizing Cellular Pathways and Workflows

To better understand the biological context of **AG 555**'s activity and the process of its evaluation, the following diagrams, generated using the DOT language, illustrate the relevant signaling pathways and the experimental workflow.

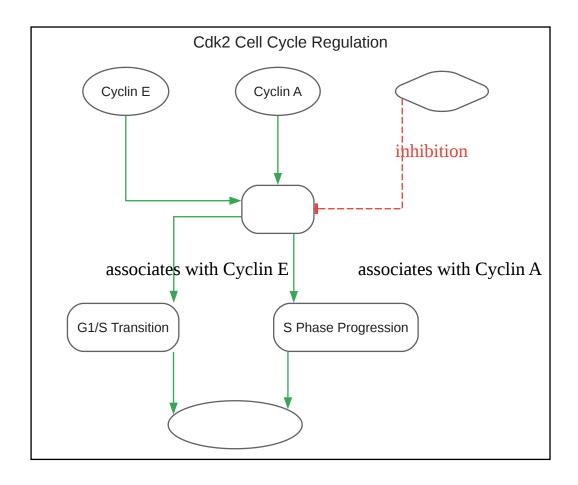












Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Putting one step before the other: distinct activation pathways for Cdk1 and Cdk2 bring order to the mammalian cell cycle - PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [A Comparative Guide to the Off-Target Kinase Profile of AG 555]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b133566#off-target-kinase-profiling-of-ag-555]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com